1,1,4-Tris(methylsulfanyl)butane
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Overview
Description
1,1,4-Tris(methylsulfanyl)butane is an organic compound characterized by the presence of three methylsulfanyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4-Tris(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the deprotonation of tris(methylsulfanyl)methane using butyllithium at low temperatures (around -78°C) in tetrahydrofuran as a solvent . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
1,1,4-Tris(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,4-Tris(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Tris(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tris(methylsulfanyl)-1-butene: Similar structure but with a different position of the methylsulfanyl groups.
1,1,4-Tris(methylsulfanyl)-1-buten-3-yne: Contains an additional alkyne group, leading to different reactivity.
Uniqueness
1,1,4-Tris(methylsulfanyl)butane is unique due to the specific arrangement of its methylsulfanyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
94696-47-6 |
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Molecular Formula |
C7H16S3 |
Molecular Weight |
196.4 g/mol |
IUPAC Name |
1,1,4-tris(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChI Key |
NJKRNXBLZVQTHV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(SC)SC |
Origin of Product |
United States |
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